molecular formula C16H14ClF6N B1356801 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl CAS No. 1189486-71-2

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl

Cat. No.: B1356801
CAS No.: 1189486-71-2
M. Wt: 369.73 g/mol
InChI Key: URNZPKWKLSBRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine hydrochloride , reflecting its bifunctional aromatic structure and amine hydrochloride salt form. Key identifiers include:

Property Value Source
Molecular Formula C₁₆H₁₄ClF₆N
Molecular Weight 369.73 g/mol
CAS Registry Number 1189486-71-2
SMILES Notation C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

Synonyms include 2-(3,5-Bis(trifluoromethyl)phenyl)-2-phenylethanamine hydrochloride and AR3857, with registry numbers such as MFCD01862525. The compound’s structure features a central ethylamine group bonded to two aromatic rings: one phenyl group and one 3,5-bis(trifluoromethyl)phenyl moiety. The hydrochloride salt enhances solubility, facilitating its use in synthetic reactions.

Historical Context and Discovery

This compound was first cataloged in PubChem on December 4, 2007, with subsequent modifications to its structural and synthetic data up to May 18, 2025. Its development aligns with broader trends in fluorinated compound research, particularly the exploration of trifluoromethyl groups to modulate pharmacokinetic properties. Early synthetic routes relied on classical conjugate addition and cyclization strategies, as demonstrated in the synthesis of analogous α-(trifluoromethyl)-β-lactams. However, advancements in biocatalysis, such as the use of ω-transaminases (ATA117) and alcohol dehydrogenases (ADH), enabled efficient asymmetric synthesis of its enantiomers, which are critical for pharmaceutical applications.

Academic and Industrial Significance

Pharmaceutical Development

The compound’s trifluoromethyl groups confer metabolic stability and enhanced binding affinity to neurological targets, making it a precursor for selective serotonin reuptake inhibitors (SSRIs) and tetrodotoxin-sensitive sodium channel blockers. For example, enzymatic cascades involving ATA117 and ADH have achieved enantiomeric excess (>99.9%) in producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key intermediate in pain management therapeutics.

Material Science

In polymer chemistry, the compound’s aromatic rigidity and fluorine content improve thermal stability and chemical resistance in coatings. Its incorporation into epoxy resins and polyurethanes has been explored for high-performance aerospace and automotive materials.

Agrochemical Research

The trifluoromethyl groups enhance lipophilicity, enabling penetration into pest cuticles. Derivatives of this compound are investigated as neonicotinoid alternatives, offering reduced environmental persistence while maintaining efficacy against resistant insect populations.

Analytical Chemistry

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N.ClH/c17-15(18,19)12-6-11(7-13(8-12)16(20,21)22)14(9-23)10-4-2-1-3-5-10;/h1-8,14H,9,23H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNZPKWKLSBRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Pharmaceutical Development

The compound is extensively studied for its potential as a therapeutic agent. Its unique structure enhances binding affinity to biological receptors, making it a candidate for developing drugs targeting neurological disorders and cancer therapies. For instance, research has indicated its antagonistic effects on the human neurokinin-1 receptor (NK1R), which is implicated in pain and inflammatory responses .

Biological Studies

In biological research, this compound has been shown to modulate enzyme activities and influence metabolic pathways. It interacts with key enzymes that regulate cellular metabolism and signaling pathways, potentially affecting gene expression related to various diseases .

Material Science

In material science, 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride is utilized in the synthesis of advanced materials. Its properties contribute to improved thermal stability and resistance to chemical degradation, making it suitable for applications in coatings and polymers .

Agrochemicals

The compound is explored in agrochemical formulations for pest control products. Its efficacy in enhancing crop yields while minimizing environmental impact makes it a valuable component in sustainable agricultural practices .

Analytical Chemistry

Due to its distinct chemical properties, this compound serves as a standard in analytical chemistry methods. It aids in the accurate detection and quantification of similar compounds within complex mixtures .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of a related compound that shares structural similarities with 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride. The results indicated that treatment inhibited liver cancer cell growth through modulation of specific pathways related to apoptosis and cellular proliferation . This highlights the potential therapeutic applications of compounds within this structural class.

Case Study 2: Receptor Interaction

Research focusing on the interaction of this compound with neurokinin receptors has shown promising results in modulating pain perception mechanisms. The findings suggest that such interactions could pave the way for new analgesic drugs targeting chronic pain conditions .

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl groups in the target compound significantly increase lipophilicity (LogP ~3.8) compared to dopamine (LogP ~0.3) and simple phenylethylamine derivatives. This enhances membrane permeability but reduces water solubility .
  • Aromatic Substitution : Unlike dopamine’s polar 3,4-dihydroxyphenyl group, the 3,5-bis(trifluoromethyl)phenyl group introduces steric bulk and electron-deficient aromaticity, altering receptor-binding kinetics and metabolic pathways .

Pharmacological and Functional Differences

  • Target Selectivity: Dopamine HCl acts as a neurotransmitter targeting dopaminergic receptors (D1–D5) and adrenergic receptors.
  • Metabolic Stability : The –CF₃ groups in the target compound resist cytochrome P450-mediated oxidation, prolonging its half-life compared to dopamine, which undergoes rapid methylation and deamination .

Research Findings and Limitations

  • In Silico Studies : Molecular docking simulations suggest the target compound’s –CF₃ groups create steric hindrance, reducing affinity for dopamine receptors but increasing interactions with lipid-rich environments .
  • Experimental Gaps: No in vivo or clinical data are available for the fluorinated analog, unlike dopamine HCl, which is well-characterized pharmacologically .

Biological Activity

2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride is a synthetic compound characterized by its unique trifluoromethyl-substituted phenyl structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antagonist of the human neurokinin-1 receptor (NK1R), which is implicated in pain perception and inflammatory processes .

  • Molecular Formula : C16H14ClF6N
  • CAS Number : 1189486-71-2

The presence of trifluoromethyl groups enhances the compound's electrophilicity, influencing its interactions with various biological targets .

The biological activity of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride primarily involves:

  • Receptor Interaction : The compound acts as a potent antagonist at the NK1 receptor, which is associated with neurogenic inflammation and pain .
  • Enzyme Modulation : It has been shown to interact with various enzymes, potentially altering their activity and affecting metabolic pathways .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Metabolic Pathways : It interacts with key enzymes involved in metabolic processes, thereby influencing the levels of various metabolites.
  • Cell Signaling : By modulating cell signaling pathways, it can affect gene expression and cellular metabolism .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride:

Study Cell Type IC50 (μM) Effect Observed
Study 1Human T Acute Lymphoblastic Leukemia Cells (CEM)12.4Induction of apoptosis
Study 2Human Breast Adenocarcinoma (MCF-7)15.0Cell cycle arrest at G1 phase
Study 3Human Hepatocellular Carcinoma (HepG2)17.8Down-regulation of BRCA1/BRCA2

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 12.4 μM against human T acute lymphoblastic leukemia cells (CEM), indicating a strong potential for anticancer applications .

Case Study 2: Pain Management

Research indicates that this compound's antagonistic action on the NK1 receptor could provide therapeutic benefits in managing pain disorders and other neurogenic inflammatory diseases. Its ability to inhibit receptor activation suggests a mechanism through which it may alleviate symptoms associated with chronic pain .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Bioavailability : The compound's structure may influence its absorption and distribution within biological systems.
  • Toxicological Profile : Preliminary studies suggest that while it exhibits beneficial effects at lower doses, higher concentrations may lead to adverse effects. Further toxicological assessments are necessary to establish safe dosage ranges.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine HCl, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves coupling trifluoromethyl-substituted aromatic intermediates with phenylethylamine precursors. For example, 3,5-bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) or related intermediates (e.g., boronic acids, CAS 73852-19-4) can be used in nucleophilic substitution or cross-coupling reactions . Optimization may include:

  • Temperature control (e.g., 60–80°C for amidation).
  • Catalysts (e.g., Pd-based catalysts for Suzuki-Miyaura coupling).
  • Purification via recrystallization or column chromatography using solvents like hexane/ethyl acetate.
  • Monitoring progress with TLC or HPLC (≥95.0% purity thresholds are common) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 19^{19}F NMR to confirm aromatic trifluoromethyl groups and ethylamine backbone .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ~397.35 g/mol for related analogs) .
  • Elemental Analysis : Validate C, H, N, and F content against theoretical values.
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep in airtight containers at –20°C, protected from moisture and light. Avoid contact with oxidizers or strong acids/bases .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Immediate rinsing with water is required for skin/eye contact due to its irritant properties .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodology :

  • Cross-Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic studies (e.g., Arrhenius plots from variable-temperature NMR) .
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H isotopes to trace mechanistic steps in hydrolysis or hydrogenation reactions.
  • In Situ Spectroscopy : Raman or IR spectroscopy to monitor intermediate formation during reactions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Binding Assays : Radioligand displacement studies (e.g., using 3^3H-labeled analogs) to identify receptor targets (e.g., GPCRs or ion channels).
  • Metabolic Profiling : LC-MS/MS to detect metabolites in hepatic microsome incubations, assessing CYP450-mediated oxidation of trifluoromethyl groups .
  • Cellular Imaging : Fluorescent derivatives (e.g., BODIPY conjugates) to track subcellular localization .

Q. What are the best practices for troubleshooting low yields in coupling reactions involving trifluoromethyl groups?

  • Methodology :

  • Electron-Deficient Aromatic Systems : Use electron-rich coupling partners (e.g., arylboronic acids with electron-donating substituents) to enhance reactivity .
  • Additives : Include silver salts (e.g., Ag2_2O) to stabilize reactive intermediates in cross-couplings.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of trifluoromethylated intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data in different cell lines?

  • Methodology :

  • Dose-Response Curves : Compare IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (e.g., 48-hour exposure).
  • Off-Target Profiling : Use kinome-wide screening to identify unintended kinase inhibition.
  • Metabolic Stability : Assess compound degradation in cell culture media via HPLC to rule out artifactual results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.